molecular formula C52H70Cl2IN5O6 B1242680 (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;2-amino-1-phenylpropan-1-ol;(E)-4-(4-chlorophenoxy)-4-oxobut-2-enoic acid;N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;iodide;hydrochloride CAS No. 50808-49-6

(4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;2-amino-1-phenylpropan-1-ol;(E)-4-(4-chlorophenoxy)-4-oxobut-2-enoic acid;N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;iodide;hydrochloride

Cat. No.: B1242680
CAS No.: 50808-49-6
M. Wt: 1058.9 g/mol
InChI Key: USTIHPLMMLYQFE-SJJGXFTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;2-amino-1-phenylpropan-1-ol;(E)-4-(4-chlorophenoxy)-4-oxobut-2-enoic acid;N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;iodide;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C52H70Cl2IN5O6 and its molecular weight is 1058.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

50808-49-6

Molecular Formula

C52H70Cl2IN5O6

Molecular Weight

1058.9 g/mol

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;2-amino-1-phenylpropan-1-ol;(E)-4-(4-chlorophenoxy)-4-oxobut-2-enoic acid;N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;iodide;hydrochloride

InChI

InChI=1S/C23H32N2O.C10H7ClO4.C10H16N2.C9H13NO.ClH.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;11-7-1-3-8(4-2-7)15-10(14)6-5-9(12)13;1-12(2)9-5-7-10-6-3-4-8-11-10;1-7(10)9(11)8-5-3-2-4-6-8;;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1-6H,(H,12,13);3-4,6,8H,5,7,9H2,1-2H3;2-7,9,11H,10H2,1H3;2*1H/b;6-5+;;;;

InChI Key

USTIHPLMMLYQFE-SJJGXFTNSA-N

SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CC(C(C1=CC=CC=C1)O)N.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)C=CC(=O)O)Cl.Cl.[I-]

Isomeric SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CC(C(C1=CC=CC=C1)O)N.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)/C=C/C(=O)O)Cl.Cl.[I-]

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CC(C(C1=CC=CC=C1)O)N.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)C=CC(=O)O)Cl.Cl.[I-]

Synonyms

Ornade

Origin of Product

United States

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